2-(3,4-Dimethoxyphenylamino)-ethylamine
Description
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-13-9-4-3-8(12-6-5-11)7-10(9)14-2/h3-4,7,12H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCBXPPKKXAUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with phenethylamine derivatives, differing in substituent groups and biological activity. Below is a systematic comparison:
Dopamine (2-(3,4-Dihydroxyphenyl)ethylamine)
Key distinction: Methoxy groups enhance lipophilicity, improving membrane permeability compared to dopamine’s polar hydroxyl groups. This structural difference directs 2-(3,4-dimethoxyphenyl)ethylamine toward non-neurological applications, such as antiulcer agents .
Tyramine (2-(4-Hydroxyphenyl)ethylamine)
Key distinction : Tyramine’s single hydroxyl group limits its interaction with sigma receptors but enhances affinity for adrenergic systems, unlike the dimethoxy analog’s broader pharmacological profile .
SA4503 (Sigma Receptor Ligand)
Key distinction : SA4503 incorporates a piperazine moiety, enhancing sigma receptor binding and enabling therapeutic effects in substance abuse disorders .
3,4-Dimethylphenethylamine
Key distinction : Methyl groups increase hydrophobicity but reduce hydrogen-bonding capacity, limiting pharmacological utility compared to methoxy derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)ethylamine, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via alkylation of 3,4-dimethoxyphenol with a brominated alkylamine (e.g., 1-bromo-2-methylpropane) in the presence of a base like potassium carbonate. Demethylation using hydrogen bromide (HBr) can further modify the structure to yield derivatives such as dopamine . Optimization involves controlling reaction temperature (60–80°C), solvent selection (e.g., DMF or ethanol), and stoichiometric ratios to minimize side products like unreacted phenol or over-alkylated species. Purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which analytical techniques are most reliable for characterizing 2-(3,4-dimethoxyphenyl)ethylamine?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic methoxy groups (δ ~3.8 ppm for OCH₃) and ethylamine backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₅NO₂, exact mass 181.1103) .
- HPLC-PDA : Purity assessment using reverse-phase chromatography with UV detection at 280 nm (aromatic absorption) .
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
- Stability : Stable under ambient conditions but sensitive to strong oxidizers (e.g., peroxides) .
- Solubility : Limited aqueous solubility (logP ~1.9), requiring polar aprotic solvents (DMSO, ethanol) for in vitro studies .
- Melting Point : ~12–15°C (liquid at room temperature, depending on purity) .
Advanced Research Questions
Q. How does the structural modification of 2-(3,4-dimethoxyphenyl)ethylamine influence its receptor binding selectivity in neurological studies?
- Methodology :
- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with dopamine receptors (D1–D5) and trace amine-associated receptor 1 (TAAR1). Compare binding affinities against dopamine (CAS 51-61-6) .
- In Vitro Assays : Radioligand competition binding assays (³H-labeled ligands) quantify IC₅₀ values. Methoxy groups may reduce affinity for catecholamine receptors due to steric hindrance but enhance metabolic stability .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Batch Reproducibility : Verify purity (>98% via HPLC) and stereochemistry (chiral HPLC if applicable) across synthesized batches .
- Dose-Response Curves : Assess activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions.
- Meta-Analysis : Cross-reference studies using standardized assays (e.g., cAMP accumulation for GPCR activity) to isolate protocol-specific variability .
Q. How can metabolic pathways of 2-(3,4-dimethoxyphenyl)ethylamine be elucidated in hepatic models?
- Methodology :
- LC-MS/MS Metabolite Profiling : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Detect phase I metabolites (e.g., demethylation products) and phase II conjugates (glucuronides) .
- Enzyme Inhibition Studies : Use selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
Methodological Considerations
Q. What precautions are critical for handling 2-(3,4-dimethoxyphenyl)ethylamine in aerosol-generating procedures?
- Safety Protocols :
- Ventilation : Use fume hoods with ≥0.5 m/s airflow to prevent dust accumulation (explosion risk noted in fine particulate form) .
- PPE : Nitrile gloves, lab coats, and NIOSH-approved N95/P2 respirators during powder handling .
- Spill Management : Neutralize spills with inert absorbents (vermiculite) and avoid water jets to prevent dispersion .
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Experimental Design :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours.
- Analytical Endpoints : Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., demethylated derivatives) .
- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under storage conditions (e.g., −20°C vs. 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
